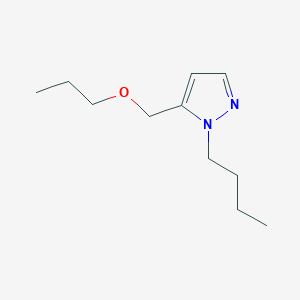![molecular formula C11H18N2O5S B2604541 Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate CAS No. 2034222-37-0](/img/structure/B2604541.png)
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate, also known as EDDP, is a metabolite of methadone. Methadone is a synthetic opioid that is commonly used to treat opioid addiction. EDDP is formed in the body when methadone is metabolized. EDDP has been the subject of scientific research due to its potential use as a biomarker for methadone use.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate and its derivatives serve as foundational structures in the synthesis of various bicyclic and tricyclic compounds, demonstrating the compound's utility in organic chemistry. For example, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates synthesized by Aza-Diels-Alder reactions highlight the compound's versatility in creating amino acid derivatives with potential biological activities (Waldmann & Braun, 1991). Similarly, ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were synthesized and evaluated for their antimalarial activities, underscoring the compound's application in medicinal chemistry (Ningsanont et al., 2003).
Mechanistic Insights and Chemical Behavior
The reactivity of related bicyclic structures has been explored to understand the mechanisms of various chemical reactions. The reaction of 1,3-thiazole-5(4H)-thiones with 1,2-epoxycycloalkanes, leading to the formation of spirocyclic 1,3-oxathiolanes, provides insight into nucleophilic ring-opening reactions and highlights the synthetic utility of bicyclic compounds in producing complex molecular architectures (Blagoev et al., 1999).
Novel Precursors and Synthetic Routes
The exploration of novel synthetic routes using related bicyclic compounds as precursors for the synthesis of complex molecules is another significant application. Ethyl 3-(2,4-dioxocyclohexyl)propanoate, for instance, has been used as a precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, demonstrating the compound's potential in generating diverse and pharmacologically relevant structures (Thakur et al., 2015).
Biological Evaluations and Potential Applications
Finally, the biological evaluation of derivatives showcases the compound's potential in drug discovery and development. Schiff base derivatives of related bicyclic compounds have been synthesized and evaluated for their antimicrobial activities, indicating the potential of these structures in developing new therapeutic agents (Hassan et al., 2022).
Propiedades
IUPAC Name |
ethyl 3-[(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-18-10(14)3-4-12-11(15)13-6-9-5-8(13)7-19(9,16)17/h8-9H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEACLATKVVXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CC2CC1CS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2604459.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2604460.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2604465.png)
![8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604467.png)



![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2604479.png)

![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)